molecular formula C17H16BrN3O2 B3572807 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide

Cat. No.: B3572807
M. Wt: 374.2 g/mol
InChI Key: FQFKJYJQCYJPIF-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide” is a chemical with the linear formula C17H17N3O2 . It has a molecular weight of 295.344 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a bromo-phenyl group, a dimethylamino group, a cyano group, and a furylmethyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyanoacetamides are known to be versatile reactants. The carbonyl and cyano functions of these compounds can react with common bidentate reagents to form a variety of heterocyclic compounds .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that many cyanoacetamide derivatives have been reported to exhibit diverse biological activities . Additionally, further studies could explore its reactivity and potential uses in the synthesis of heterocyclic compounds .

Properties

IUPAC Name

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-21(2)16-6-5-12(9-15(16)18)8-13(10-19)17(22)20-11-14-4-3-7-23-14/h3-9H,11H2,1-2H3,(H,20,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFKJYJQCYJPIF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide
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3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide
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3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide
Reactant of Route 4
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3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide

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